2-(4-Styryl-phenyl)-ethylamine
Description
2-(4-Styryl-phenyl)-ethylamine (CAS: 124499-27-0) is a heterocyclic organic compound with the molecular formula C₁₆H₁₈ClN and a molecular weight of 261.79 g/mol . The compound features a styryl (vinylbenzene) group attached to the phenyl ring of an ethylamine backbone, conferring unique electronic properties due to π-conjugation. It is commonly utilized in biochemical research and pharmaceutical synthesis as a precursor or intermediate .
Properties
IUPAC Name |
2-[4-(2-phenylethenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-11H,12-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOIAMMXTBGSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Styryl-phenyl)-ethylamine typically involves the following steps:
Wittig Reaction: The initial step involves the Wittig reaction between a phosphonium ylide and an aldehyde to form the styryl group. For example, 4-bromobenzaldehyde can react with a phosphonium ylide to produce 4-styrylbenzaldehyde.
Reduction: The 4-styrylbenzaldehyde is then reduced to 4-styrylbenzyl alcohol using a reducing agent such as sodium borohydride.
Amination: The final step involves the conversion of 4-styrylbenzyl alcohol to this compound through an amination reaction. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Styryl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 4-styrylbenzaldehyde or 4-styrylbenzoic acid.
Reduction: Formation of this compound or 4-styrylbenzyl alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-(4-Styryl-phenyl)-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-Styryl-phenyl)-ethylamine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Photophysical Properties: The presence of the styryl group allows the compound to absorb and emit light, making it useful in optoelectronic applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
- Electronic Effects : The styryl group in the target compound introduces π-conjugation, enhancing resonance stabilization compared to electron-donating (e.g., methoxy ) or electron-withdrawing (e.g., methylsulfonyl ) substituents.
- Lipophilicity : Halogenated analogs (e.g., 1a–1d ) exhibit higher lipophilicity, whereas hydroxyl or methoxy groups increase polarity and aqueous solubility .
- Reactivity : Methoxy-substituted derivatives (1e) undergo heterocyclization reactions with lactones , while the styryl group may participate in cross-coupling or polymerization due to its unsaturated structure.
Physicochemical Properties
Biological Activity
2-(4-Styryl-phenyl)-ethylamine, also known by its CAS number 124499-27-0, is a compound characterized by a unique structure that includes a styryl group attached to a phenyl ring, combined with an ethylamine moiety. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological and medicinal chemistry research.
- Molecular Formula : C16H17N
- Molecular Weight : 223.31 g/mol
- Structure : The compound features an ethylamine group linked to a phenyl ring that is further substituted with a styryl group, enhancing its chemical reactivity and biological activity.
Anticholinesterase Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticholinesterase activity. This activity is crucial for potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that these compounds can inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down acetylcholine in synaptic clefts, thereby increasing the availability of this neurotransmitter.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging assays. The presence of the styryl moiety contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related damage in cells.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria as well as fungal species. The synthesized derivatives were evaluated for their effectiveness using turbidimetric methods, indicating a potential for developing new antimicrobial agents.
Anticancer Activity
In anticancer research, this compound derivatives have been tested against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The results indicated significant cytotoxic effects, suggesting that these compounds could serve as lead structures for developing new anticancer therapies.
Summary of Biological Activities
| Activity | Description | Assay Method |
|---|---|---|
| Anticholinesterase | Inhibition of AChE and BChE leading to increased acetylcholine levels | Enzymatic assays |
| Antioxidant | Scavenging free radicals reducing oxidative stress | DPPH assay, NO scavenging assay |
| Antimicrobial | Effective against Gram-positive/negative bacteria and fungi | Turbidimetric method |
| Anticancer | Cytotoxic effects on MCF7 cancer cell line | Sulforhodamine B (SRB) assay |
Study on Anticholinesterase Activity
A study synthesized several derivatives based on the structure of this compound and evaluated their anticholinesterase activities. The results showed that compounds with specific substitutions on the phenyl ring exhibited enhanced inhibitory effects on AChE, making them potential candidates for Alzheimer's treatment.
Evaluation of Antioxidant Properties
In another study, the antioxidant capacity was assessed through DPPH radical scavenging assays. The findings indicated that certain derivatives displayed significant scavenging activity compared to standard antioxidants, highlighting their potential as protective agents against oxidative stress.
Research on Antimicrobial Efficacy
Recent investigations into antimicrobial properties revealed that derivatives of this compound exhibited notable inhibition against various bacterial strains. These findings support the potential use of these compounds in developing new antibiotics or antifungal treatments.
Cancer Cell Line Studies
In vitro studies targeting MCF7 cells demonstrated that specific derivatives induced apoptosis and inhibited cell proliferation. This suggests that this compound could be further explored for its anticancer properties through structural modifications aimed at enhancing potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
